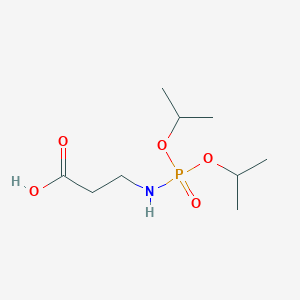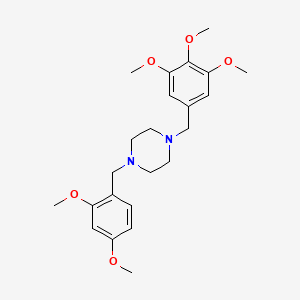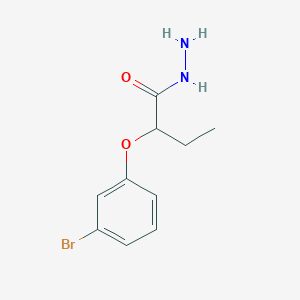
N-(diisopropoxyphosphoryl)-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(diisopropoxyphosphoryl)-beta-alanine, commonly known as DIPBA, is a phosphonate compound that has gained attention in scientific research due to its unique properties. DIPBA is a potent inhibitor of carboxypeptidase A, an enzyme that plays a crucial role in the regulation of various physiological processes.
作用機序
The mechanism of action of DIPBA involves the binding of the compound to the active site of carboxypeptidase A. The binding of DIPBA to the enzyme prevents the cleavage of carboxy-terminal amino acids from proteins, thereby inhibiting the activity of carboxypeptidase A. The inhibition of carboxypeptidase A by DIPBA leads to the accumulation of carboxy-terminal amino acids, which can have various physiological effects.
Biochemical and Physiological Effects
DIPBA has been shown to have various biochemical and physiological effects. The inhibition of carboxypeptidase A by DIPBA leads to the accumulation of carboxy-terminal amino acids, which can act as signaling molecules in various physiological processes such as blood clotting, inflammation, and wound healing. DIPBA has also been shown to inhibit the growth of various cancer cells by inducing apoptosis.
実験室実験の利点と制限
DIPBA has several advantages for lab experiments. The compound is stable, easy to synthesize, and has a high purity level. DIPBA can be used to study the activity of carboxypeptidase A in various physiological processes. However, DIPBA has some limitations for lab experiments. The compound is highly toxic and can cause severe health hazards if not handled properly. Moreover, the use of DIPBA in vivo can lead to the accumulation of carboxy-terminal amino acids, which can have various physiological effects.
将来の方向性
DIPBA research has several future directions. One of the significant directions is the study of the role of carboxypeptidase A in various physiological processes. DIPBA can be used to study the activity of carboxypeptidase A in various physiological processes such as blood clotting, inflammation, and wound healing. Moreover, DIPBA can be used to study the role of carboxypeptidase A in the growth of cancer cells. Another future direction is the development of DIPBA analogs with improved potency and selectivity. The development of DIPBA analogs can lead to the discovery of new drugs for the treatment of various diseases.
Conclusion
In conclusion, DIPBA is a phosphonate compound that has gained attention in scientific research due to its unique properties. DIPBA is a potent inhibitor of carboxypeptidase A, an enzyme that plays a crucial role in the regulation of various physiological processes. DIPBA has various biochemical and physiological effects and has several advantages and limitations for lab experiments. DIPBA research has several future directions, including the study of the role of carboxypeptidase A in various physiological processes and the development of DIPBA analogs with improved potency and selectivity.
合成法
The synthesis of DIPBA involves the reaction of diisopropyl phosphite with beta-alanine in the presence of a catalyst such as triethylamine. The reaction leads to the formation of DIPBA as a white solid with a melting point of 134-136°C. The purity of the synthesized compound can be confirmed by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
DIPBA has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of DIPBA is in the study of carboxypeptidase A, an enzyme that plays a crucial role in the regulation of various physiological processes such as blood clotting, inflammation, and wound healing. DIPBA inhibits the activity of carboxypeptidase A by binding to the active site of the enzyme, thereby preventing the cleavage of carboxy-terminal amino acids from proteins.
特性
IUPAC Name |
3-[di(propan-2-yloxy)phosphorylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO5P/c1-7(2)14-16(13,15-8(3)4)10-6-5-9(11)12/h7-8H,5-6H2,1-4H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBBYWTZSFUBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(NCCC(=O)O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone](/img/structure/B4884148.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4884152.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B4884156.png)

![dimethyl 5-({[(4-methylphenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4884174.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4884180.png)
![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B4884184.png)
![5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884189.png)
![dimethyl 2-[2,2-dimethyl-1-(2-thienylcarbonyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4884195.png)
![2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4884200.png)


![2-isopropyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4884226.png)
![bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate](/img/structure/B4884245.png)